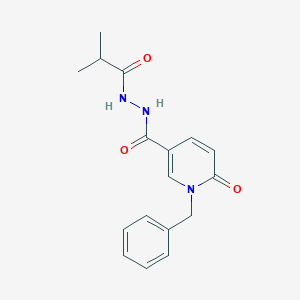

1-benzyl-N'-(2-methylpropanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

描述

1-Benzyl-N'-(2-methylpropanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a pyridine-based carbohydrazide derivative. Its core structure consists of a 6-oxo-1,6-dihydropyridine ring substituted at the 3-position with a carbohydrazide group. The hydrazide nitrogen is further acylated with a 2-methylpropanoyl (isobutyryl) group, while the 1-position carries a benzyl substituent.

属性

IUPAC Name |

1-benzyl-N'-(2-methylpropanoyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-12(2)16(22)18-19-17(23)14-8-9-15(21)20(11-14)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBWDCSJXNLJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-benzyl-N'-(2-methylpropanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound belonging to the dihydropyridine family, which has garnered attention for its diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H20N4O3

- Molecular Weight : 304.36 g/mol

This structure includes a benzyl group, a dihydropyridine core, and a carbohydrazide moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with dihydropyridine structures exhibit significant antimicrobial properties. For instance, derivatives of 1-benzyl-N'-(2-methylpropanoyl)-6-oxo-1,6-dihydropyridine have shown promising results against various bacterial strains. A study demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and norfloxacin, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| Compound A | S. aureus | 2 |

| Compound B | E. coli | 4 |

| Compound C | P. aeruginosa | 8 |

Anticancer Activity

The anticancer potential of dihydropyridine derivatives has been explored in various studies. For example, compounds similar to 1-benzyl-N'-(2-methylpropanoyl)-6-oxo-1,6-dihydropyridine have been reported to induce apoptosis in cancer cell lines by modulating signaling pathways such as the PI3K/Akt pathway. One study highlighted that these compounds could inhibit tumor growth in vivo in mouse models .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

The biological activity of 1-benzyl-N'-(2-methylpropanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It might act on certain receptors involved in inflammatory responses or cancer cell signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of similar dihydropyridine derivatives:

- Case Study on Antimicrobial Efficacy : A series of compounds were synthesized and tested against resistant strains of bacteria. The study found that modifications on the benzyl group significantly enhanced antimicrobial activity .

- Case Study on Cancer Cell Lines : A derivative was tested on human breast cancer cell lines (MCF-7), showing a reduction in cell viability by 70% at a concentration of 10 μM after 48 hours .

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Core Heterocycle Modifications

- Pyridine vs. Pyridazine: The target compound and most analogs feature a pyridine ring.

- Oxo Position : The 6-oxo group in the target compound contrasts with the 2-oxo derivative in (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid). This positional isomerism affects tautomerism and reactivity .

Substituent Effects

- The 3-(trifluoromethyl)benzyl group in introduces strong electron-withdrawing effects, which may improve resistance to oxidative metabolism .

- The benzylidene hydrazide in forms a conjugated system, increasing planarity and π-stacking capability .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。